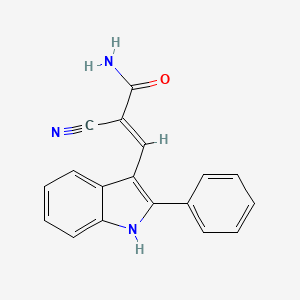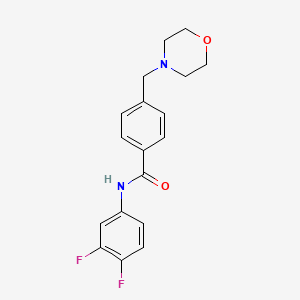![molecular formula C18H18N4OS B5724249 N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5724249.png)
N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea varies depending on its application. In agriculture, it acts by inhibiting the activity of key enzymes involved in plant growth and development. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the activity of acetylcholinesterase, an enzyme involved in the progression of Alzheimer's disease. In material science, it acts as a charge transport material in organic semiconductors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In agriculture, it can cause growth inhibition and cell death in plants. In medicine, it can induce apoptosis in cancer cells and improve cognitive function in Alzheimer's disease patients. In material science, it can enhance charge transport in organic semiconductors.
実験室実験の利点と制限
The advantages of using N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments include its high efficacy, low toxicity, and versatility in various applications. However, its limitations include its high cost, limited availability, and potential environmental impact.
将来の方向性
There are several future directions for the study of N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea. In agriculture, further research is needed to determine its potential as a natural herbicide and fungicide. In medicine, more studies are needed to investigate its potential as a treatment for various types of cancer and neurodegenerative diseases. In material science, further research is needed to optimize its properties for use in organic semiconductors. Overall, the potential applications of this compound make it a promising area of research for the future.
In conclusion, this compound is a chemical compound with various potential applications in agriculture, medicine, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area is needed to fully understand the potential of this compound in various fields.
合成法
The synthesis of N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction of 3,4-dimethylaniline, 2-methylbenzenesulfonyl chloride, and potassium thiocyanate in the presence of a base such as triethylamine. The resulting product is then treated with urea to obtain this compound.
科学的研究の応用
N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, it has been shown to have herbicidal and fungicidal activity against various plant pathogens. In medicine, it has been studied for its potential use as an anticancer agent and as a treatment for Alzheimer's disease. In material science, it has been investigated for its potential use in the development of organic semiconductors.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-11-8-9-14(10-13(11)3)19-17(23)20-18-22-21-16(24-18)15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVQOVHKRFBSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5724176.png)
![2-[(4-fluorobenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5724183.png)
![2-{[1-(4,6-dimethyl-2-pyrimidinyl)-3,5-dimethyl-1H-pyrazol-4-yl]oxy}phenol](/img/structure/B5724191.png)
![ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5724193.png)
![1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724203.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5724209.png)



![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5724257.png)
![N-(tert-butyl)-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5724266.png)

